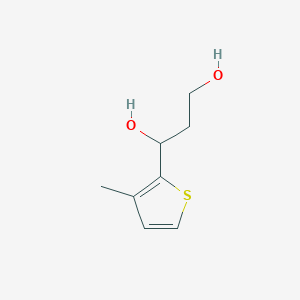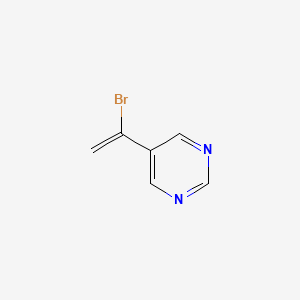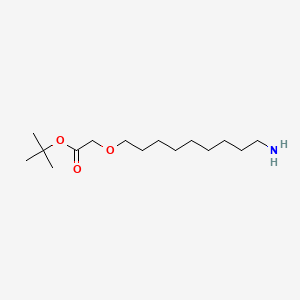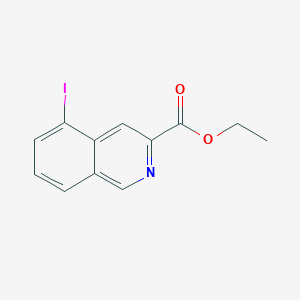![molecular formula C10H6F2O5 B13679963 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid](/img/structure/B13679963.png)
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid is a chemical compound characterized by the presence of a difluorobenzo dioxole moiety and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with appropriate reagents to introduce the oxopropanoic acid group. One common method involves the use of tetrahydrofuran (THF) as a solvent and dihydrogen peroxide as an oxidizing agent . The reaction is carried out at room temperature, and the product is isolated by standard extraction and purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxopropanoic acid group.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dihydrogen peroxide in THF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The difluorobenzo dioxole moiety can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid: Shares the difluorobenzo dioxole moiety but differs in the presence of an acrylic acid group.
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile: Contains a nitrile group instead of the oxopropanoic acid group.
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acid: Features a boronic acid group, making it useful in cross-coupling reactions.
Uniqueness
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H6F2O5 |
|---|---|
Molecular Weight |
244.15 g/mol |
IUPAC Name |
3-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6F2O5/c11-10(12)16-7-2-1-5(4-8(7)17-10)3-6(13)9(14)15/h1-2,4H,3H2,(H,14,15) |
InChI Key |
FYCYPFFSHWGDIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)C(=O)O)OC(O2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B13679915.png)
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13679916.png)

![8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13679922.png)


![Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate](/img/structure/B13679951.png)


